molecular formula C14H23NO2S B595353 2-(4-Methyl-5-thiazolyl)ethyl octanoate CAS No. 163266-17-9

2-(4-Methyl-5-thiazolyl)ethyl octanoate

Cat. No.: B595353
CAS No.: 163266-17-9
M. Wt: 269.403
InChI Key: OGJATLSJIMPQBD-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl octanoate is an organic compound with the molecular formula C14H23NO2S. It is a colorless to yellow liquid with a roasted, nutty aroma . This compound belongs to the thiazole family and is used in various applications due to its unique chemical properties.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methyl-5-thiazolyl)ethyl octanoate. For instance, it should be stored in a dry, well-ventilated place, away from fire sources and oxidizing agents . It’s also important to avoid skin contact and inhalation of its vapors .

Preparation Methods

The preparation of 2-(4-Methyl-5-thiazolyl)ethyl octanoate typically involves organic synthesis methods. One common synthetic route includes the reaction of thionyl chloride with the corresponding alcohol, followed by esterification under suitable catalytic conditions . The industrial production of this compound may involve similar steps but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(4-Methyl-5-thiazolyl)ethyl octanoate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methyl-5-thiazolyl)ethyl octanoate has several scientific research applications:

Comparison with Similar Compounds

2-(4-Methyl-5-thiazolyl)ethyl octanoate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJATLSJIMPQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167545
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.036-1.042
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

163266-17-9
Record name Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163266-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163266179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P83YTY662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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